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For Researchers, Scientists, and Drug Development Professionals

Introduction
Elinzanetant is a non-hormonal, selective, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3)

receptor antagonist.[1] It is indicated for the treatment of moderate to severe vasomotor

symptoms (VMS) associated with menopause.[2] By blocking NK-1 and NK-3 receptors,

Elinzanetant is thought to normalize neuronal activity involved in thermoregulation and sleep.

[2] This document provides detailed application notes and protocols for evaluating the long-

term safety of Elinzanetant, drawing from established regulatory guidelines and available

clinical trial data.

Mechanism of Action
During menopause, declining estrogen levels lead to hyperactivation of kisspeptin/neurokinin

B/dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation and causing

VMS.[1] Elinzanetant acts as an antagonist at both the NK-1 and NK-3 receptors, which are

involved in these thermoregulatory pathways.[3] The antagonism of the NK-3 receptor is central

to mitigating hot flashes, while the additional NK-1 receptor antagonism may contribute to

reducing vasodilation and heat-sensing neuro-activity.
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Figure 1: Elinzanetant's Mechanism of Action.

Preclinical Long-Term Safety Evaluation
A comprehensive preclinical safety program is essential to characterize the long-term

toxicological profile of Elinzanetant before and during clinical development. These studies are

conducted in accordance with Good Laboratory Practice (GLP) regulations.

Chronic Toxicity Studies
Objective: To characterize the toxicity profile of Elinzanetant following prolonged and repeated

exposure in two mammalian species (one rodent, one non-rodent).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1671173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

Test Species: Rat (rodent) and Beagle dog (non-rodent).

Group Size: At least 20 males and 20 females per group for rodents; a minimum of 4 males

and 4 females per group for non-rodents.

Dose Levels: A control group and at least three dose levels of Elinzanetant administered

orally once daily. Dose selection should be based on results from shorter-term toxicity

studies.

Duration: 6 months for rodents and 9 months for non-rodents.

Parameters Monitored:

Clinical Observations: Daily for signs of toxicity.

Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.

Ophthalmology: Prior to initiation and at termination.

Hematology, Clinical Chemistry, and Urinalysis: At baseline, 3, 6, and 9 months (for non-

rodents).

Electrocardiography (ECG): In non-rodents at baseline and multiple time points throughout

the study.

Toxicokinetics: To determine systemic exposure.

Terminal Procedures:

Gross necropsy.

Organ weights.

Histopathological examination of a comprehensive list of tissues.
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Figure 2: Chronic Toxicity Study Workflow.

Carcinogenicity Studies
Objective: To assess the tumorigenic potential of Elinzanetant in rodents.

Experimental Protocol:

Test Species: Typically mouse and rat.

Group Size: At least 50 animals per sex per group.

Dose Levels: A control group and three dose levels administered in the diet or by gavage for

the lifetime of the animals (24 months for rats, 18-24 months for mice).

Parameters Monitored:

Clinical observations and palpation for masses twice daily.

Body weight and food consumption weekly for the first 13 weeks, then monthly.

Hematology at 12, 18, and 24 months.

Terminal Procedures:

Complete gross necropsy.

Histopathological examination of all tissues from all animals.

Genotoxicity Studies
Objective: To assess the potential of Elinzanetant to induce genetic mutations and/or

chromosomal damage.
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Experimental Protocol: A standard battery of tests is conducted:

Ames Test: A test for gene mutation in bacteria (e.g., Salmonella typhimurium and

Escherichia coli).

In vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in cultured

mammalian cells (e.g., human peripheral blood lymphocytes).

In vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a

whole animal system (e.g., mouse bone marrow).

Reproductive and Developmental Toxicity Studies
Objective: To evaluate the potential effects of Elinzanetant on fertility, embryonic and fetal

development, and pre- and postnatal development.

Experimental Protocol:

Fertility and Early Embryonic Development: Dosing in male and female rats prior to and

during mating and for females, through implantation.

Embryo-Fetal Development: Dosing of pregnant rats and rabbits during the period of

organogenesis.

Pre- and Postnatal Development: Dosing of pregnant rats from implantation through

lactation.

Clinical Long-Term Safety Evaluation
The long-term safety of Elinzanetant in humans has been primarily evaluated in the OASIS

clinical trial program, with studies lasting up to 52 weeks.

Clinical Trial Design and Safety Monitoring
Objective: To evaluate the safety and tolerability of Elinzanetant 120 mg administered orally

once daily over 52 weeks in postmenopausal women with moderate to severe VMS.

Experimental Protocol (based on OASIS 1, 2, and 3 trials):
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Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

Patient Population: Postmenopausal women aged 40 to 65 years with moderate to severe

VMS.

Treatment: Elinzanetant 120 mg once daily or placebo. In some studies, the placebo group

switched to Elinzanetant after an initial period.

Safety Assessments:

Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuously

throughout the study.

Physical Examinations: At screening and scheduled study visits.

Vital Signs: At each study visit.

12-Lead Electrocardiograms (ECGs): At screening and specified intervals to monitor for

cardiac effects, including QT interval prolongation.

Clinical Laboratory Tests: Hematology, clinical chemistry (including liver function tests),

and urinalysis at baseline and regular intervals.

Suicidality Assessment: Using a standardized scale such as the Columbia-Suicide

Severity Rating Scale (C-SSRS).

Endometrial Biopsy: At baseline and end of study to assess for endometrial hyperplasia or

malignancy.

Bone Mineral Density: Assessed at baseline and end of study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.vivotecnia.com/pharmaceutical-development/developmental-and-reproductive-reprotox/
https://www.kulturkaufhaus.de/annot/564C42696D677C7C393738333331393232303834307C7C504446.pdf?sq=6
https://pubmed.ncbi.nlm.nih.gov/2980359/
https://pubmed.ncbi.nlm.nih.gov/2980359/
https://www.benchchem.com/product/b1671173#methods-for-evaluating-the-long-term-safety-of-elinzanetant
https://www.benchchem.com/product/b1671173#methods-for-evaluating-the-long-term-safety-of-elinzanetant
https://www.benchchem.com/product/b1671173#methods-for-evaluating-the-long-term-safety-of-elinzanetant
https://www.benchchem.com/product/b1671173#methods-for-evaluating-the-long-term-safety-of-elinzanetant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671173?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

